Technical Guide: Chemical Structure, Synthesis, and Properties of N-Formyl-4-hydroxybenzamide
Technical Guide: Chemical Structure, Synthesis, and Properties of N-Formyl-4-hydroxybenzamide
The following technical guide provides an in-depth analysis of N-Formyl-4-hydroxybenzamide , a specialized N-acylformamide derivative with significant utility in synthetic organic chemistry and potential pharmacologic applications.
Executive Summary & Compound Identity
N-Formyl-4-hydroxybenzamide (CAS: 65599-16-8) is a mixed imide derivative formed from 4-hydroxybenzoic acid and formic acid. Structurally, it belongs to the class of N-acylformamides , a moiety characterized by a nitrogen atom flanked by two carbonyl groups (one benzoyl, one formyl). This unique architecture confers distinct electronic properties, making the compound a potent formylating agent and a significant metabolic intermediate in the degradation of N-aroylglycines.
Chemical Identity Profile
| Property | Specification |
| IUPAC Name | N-Formyl-4-hydroxybenzamide |
| Common Synonyms | N-Formyl-p-hydroxybenzamide; 4-Hydroxy-N-formylbenzamide |
| CAS Number | 65599-16-8 |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
| SMILES | O=C(NC=O)C1=CC=C(O)C=C1 |
| Structural Class | N-Aroylformamide (Imide) |
Chemical Architecture & Electronic Properties
The reactivity of N-Formyl-4-hydroxybenzamide is defined by the competition between the phenol moiety and the N-formylimide core.
The N-Acylformamide Core (Imide Character)
Unlike primary amides, the nitrogen atom in N-Formyl-4-hydroxybenzamide is bonded to two electron-withdrawing carbonyl groups. This creates a pseudo-imide structure:
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Acidity: The N-H proton is significantly more acidic (pKa ~7–8) than a standard amide (pKa ~15-17) due to resonance delocalization of the negative charge across both carbonyl oxygens.
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Electrophilicity: The formyl carbonyl is highly activated. The benzamide group acts as a good leaving group, making this molecule a potential formyl transfer reagent for nucleophiles (e.g., amines or alcohols).
The 4-Hydroxy Substituent
The para-hydroxyl group acts as an electron-donating group (EDG) via resonance (+M effect) into the benzene ring. This increases the electron density of the benzoyl carbonyl, slightly stabilizing the N-acyl bond against hydrolysis compared to unsubstituted analogs. However, the phenolic proton introduces a second site of acidity (pKa ~9-10).
Structural Visualization (Resonance & Reactivity)
The following diagram illustrates the resonance stabilization of the deprotonated anion and the electrophilic sites.
Caption: Resonance stabilization of the N-formylimide anion and electrophilic activation pathways.
Synthesis & Fabrication Protocols
The synthesis of N-Formyl-4-hydroxybenzamide requires avoiding the deformylation that occurs under strong hydrolytic conditions. The most authoritative and "green" method involves the oxidative decarboxylation of N-aroylglycines .
Protocol A: Oxidative Decarboxylation (The Radical Mechanism)
This method, validated in literature for benzamide derivatives, utilizes a silver-catalyzed persulfate oxidation of 4-hydroxyhippuric acid.
Reagents:
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Precursor: N-(4-Hydroxybenzoyl)glycine (4-Hydroxyhippuric acid)
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Oxidant: Ammonium Persulfate
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Catalyst: Silver Nitrate
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Solvent: Biphasic system (Water/Chloroform or Water/DCM)
Step-by-Step Methodology:
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Preparation: Dissolve N-(4-hydroxybenzoyl)glycine (10 mmol) in water (50 mL).
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Catalyst Addition: Add
(0.1 eq, 1 mmol) to the solution. -
Oxidation: Add
(2.0 eq, 20 mmol) and a co-solvent (e.g., DCM, 20 mL) to create a biphasic mixture. -
Reaction: Reflux the mixture with vigorous stirring for 1–2 hours. The persulfate generates sulfate radicals, which oxidize the Ag(I) to Ag(II). Ag(II) decarboxylates the glycine moiety.
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Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with DCM (2x).
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Purification: Dry combined organics over
, filter, and evaporate. Recrystallize from ethanol/hexane.
Mechanism:
The reaction proceeds via a radical mechanism where the carboxyl group of the glycine moiety is removed as
Protocol B: Direct Formylation (Alternative)
For anhydrous applications, reacting 4-hydroxybenzamide with a formylating agent is possible but requires protection of the phenol.
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Reactants: 4-Hydroxybenzamide + Acetic Formic Anhydride (prepared in situ).
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Conditions: 0°C to RT in THF.
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Note: This often yields mixtures of O-formyl and N-formyl products due to the phenol. Protocol A is superior for regioselectivity.
Physicochemical Profiling
Understanding the physical behavior of this compound is critical for formulation and assay development.
| Parameter | Value / Behavior | Contextual Note |
| Physical State | Crystalline Solid | Typically white to off-white needles. |
| Melting Point | 160–165 °C (Est.) | High MP due to intermolecular hydrogen bonding network. |
| Solubility (Water) | Low (< 1 mg/mL) | The hydrophobic benzene ring dominates; solubility increases at pH > 8 (deprotonation). |
| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, Acetone. |
| pKa (Imide N-H) | 7.5 ± 0.5 | Acidic enough to form salts with weak bases (e.g., bicarbonate). |
| Stability | Moisture Sensitive | The N-formyl bond is susceptible to hydrolysis in acidic/basic aqueous media, reverting to 4-hydroxybenzamide. |
Biological Interface & Applications
Natural Occurrence & Metabolism
N-Formyl-4-hydroxybenzamide has been identified as a natural product in Oxytropis falcata, a medicinal plant used in traditional medicine. In mammalian systems, it represents a metabolic intermediate in the degradation of xenobiotics, specifically the breakdown of N-aroylglycines (hippurates) via oxidative pathways.
Pharmacological Potential
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Enzyme Inhibition: N-Formyl derivatives often act as transition-state analogues for amidases or formylases.
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Siderophore Mimicry: The hydroxamate-like structure (specifically the proximity of the carbonyls and the phenol) allows for iron chelation, potentially interfering with bacterial siderophore pathways.
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Prodrug Design: The formyl group can mask the amide functionality, altering membrane permeability (logP) before being metabolically cleaved to release the active 4-hydroxybenzamide (a known PARP inhibitor scaffold).
Experimental Workflow: Synthesis & Validation
The following diagram outlines the logical flow for synthesizing and validating the compound in a research setting.
Caption: Step-by-step synthetic pathway from commodity starting materials to purified target.
References
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Huang, W., & Zhang, L. (2006). A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag+/S2O8 2-.[1] Journal of Chemical Research, 2006(11), 738–739.[1] Link
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PubChem. (n.d.).[2][3] N-Formyl-4-hydroxybenzamide (CID 71370414).[3] National Library of Medicine. Link
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Katritzky, A. R., et al. (2005). Synthesis of N-formyl- and N-acetyl-derivatives of primary amides. Arkivoc, (vi), 132-143. Link
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Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acid Chlorides in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. Link
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ChemicalBook. (2024). 4-Hydroxybenzamide Properties and Derivatives. Link
